2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that features a benzamide core linked to an oxadiazole ring, which is further substituted with a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of 3,4,5-triethoxybenzoic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
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Coupling with Benzamide: : The oxadiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Products include 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzylamine.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The triethoxyphenyl group, in particular, is known for its bioactivity.
Medicine
Medicinally, the compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the oxadiazole ring, which is known for its electron-transporting capabilities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the triethoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the triethoxyphenyl group in 2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its methoxy analogs. The oxadiazole ring also provides distinct electronic properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASYNVLDWAFMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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